Isopropylmethyldichlorosilane: A Comprehensive Technical Review
Isopropylmethyldichlorosilane: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of Isopropylmethyldichlorosilane. The information is intended to support researchers, scientists, and professionals in drug development and other advanced chemical applications.
Core Chemical Properties
Isopropylmethyldichlorosilane, with the CAS number 18236-89-0, is a versatile organosilicon compound. Its key physical and chemical properties are summarized below.
Physical and Chemical Data
| Property | Value |
| Molecular Formula | C4H10Cl2Si |
| Molecular Weight | 157.11 g/mol |
| IUPAC Name | Dichloro(isopropyl)methylsilane |
| Boiling Point | 121 °C |
| Flash Point | 14 °C |
| Density | 1.033 g/mL |
| Refractive Index | 1.425 - 1.428 |
Safety and Handling Information
| Hazard Statement | Precautionary Statement |
| H225: Highly flammable liquid and vapor. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| - | P310: Immediately call a POISON CENTER or doctor/physician. |
Note: This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) before handling.
Synthesis of Isopropylmethyldichlorosilane
Experimental Protocol: Grignard Synthesis
Objective: To synthesize Isopropylmethyldichlorosilane by reacting isopropylmagnesium chloride with methyltrichlorosilane.
Materials:
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Magnesium turnings
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Isopropyl chloride
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Methyltrichlorosilane
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Iodine (crystal)
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Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon source, dropping funnel, condenser)
Procedure:
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Grignard Reagent Preparation:
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Set up a flame-dried three-neck flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
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Add magnesium turnings to the flask.
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Add a small crystal of iodine to the magnesium.
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Prepare a solution of isopropyl chloride in anhydrous diethyl ether in the dropping funnel.
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Slowly add a small amount of the isopropyl chloride solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the ether begins to reflux.
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Once the reaction has started, add the remaining isopropyl chloride solution dropwise to maintain a gentle reflux.
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After the addition is complete, continue to stir the mixture until the magnesium is consumed.
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Reaction with Methyltrichlorosilane:
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Cool the freshly prepared Grignard reagent in an ice-salt bath.
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Prepare a solution of methyltrichlorosilane in anhydrous diethyl ether in a separate dropping funnel.
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Add the methyltrichlorosilane solution dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
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Work-up and Purification:
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The reaction mixture will form a precipitate of magnesium salts.
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Filter the mixture under an inert atmosphere to remove the salts.
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Wash the salt cake with anhydrous diethyl ether.
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Combine the filtrate and washings.
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Remove the solvent by distillation.
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The crude product is then purified by fractional distillation to yield Isopropylmethyldichlorosilane.
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Chemical Reactivity
The reactivity of Isopropylmethyldichlorosilane is dominated by the two chlorine atoms bonded to the silicon, which are excellent leaving groups. This makes the silicon atom highly electrophilic and susceptible to nucleophilic attack.
Hydrolysis
One of the most significant reactions of Isopropylmethyldichlorosilane is its hydrolysis. It reacts readily with water and other protic solvents. This reactivity is a key consideration for its handling and storage, which must be under anhydrous conditions.
Experimental Protocol: Hydrolysis
Objective: To observe the hydrolysis of Isopropylmethyldichlorosilane and the formation of silanols and siloxanes.
Materials:
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Isopropylmethyldichlorosilane
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Water
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A suitable organic solvent (e.g., diethyl ether)
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pH indicator or pH meter
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Glassware (beaker, stir bar)
Procedure:
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Dissolve a small amount of Isopropylmethyldichlorosilane in an inert, anhydrous organic solvent in a beaker.
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Slowly add water to the solution while stirring.
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Observe the reaction. The formation of hydrogen chloride (HCl) gas may be evident, and the solution will become acidic. This can be confirmed with a pH indicator or a pH meter.
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The initial product of hydrolysis is the unstable silanediol, isopropyl(methyl)silanediol.
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This silanediol will readily undergo condensation to form polysiloxanes, which may be observed as an oil or a solid precipitate.
Reactions with Other Nucleophiles
Similar to hydrolysis, Isopropylmethyldichlorosilane will react with other nucleophiles such as alcohols, amines, and organometallic reagents. These reactions proceed via nucleophilic substitution at the silicon center, displacing the chloride ions. This reactivity makes it a useful intermediate for the synthesis of a variety of organosilicon compounds with tailored properties.
Applications in Research and Development
Isopropylmethyldichlorosilane serves as a valuable building block in organic and materials chemistry. Its applications include:
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Surface Modification: It can be used to introduce hydrophobic isopropyl and methyl groups onto surfaces, altering their wetting and adhesive properties.
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Polymer Synthesis: As a difunctional monomer, it can be used in the synthesis of polysiloxanes with specific properties conferred by the isopropyl and methyl substituents.
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Organic Synthesis: It can be used as a protecting group for diols or as a precursor to more complex organosilane reagents.
Conclusion
Isopropylmethyldichlorosilane is a reactive and versatile organochlorosilane with important applications in synthesis and materials science. A thorough understanding of its chemical properties, particularly its sensitivity to moisture, is crucial for its safe and effective use. The synthetic and reactive pathways outlined in this guide provide a foundation for its application in advanced research and development.


